4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid
Overview
Description
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is a chemical compound belonging to the class of benzoimidazole derivatives. This compound is characterized by the presence of a benzoimidazole ring substituted with a chlorine atom and a methyl group, along with a butyric acid side chain. It has garnered attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid typically involves the following steps:
Formation of the benzoimidazole ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 5-chloro-2-methylbenzoic acid, under acidic conditions to form the benzoimidazole core.
Introduction of the butyric acid side chain: The benzoimidazole intermediate is then subjected to a nucleophilic substitution reaction with a butyric acid derivative, such as butyryl chloride, in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction rates and product stability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzoimidazole derivatives.
Substitution: The chlorine atom on the benzoimidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of benzoimidazole N-oxides.
Reduction: Formation of reduced benzoimidazole derivatives.
Substitution: Formation of substituted benzoimidazole derivatives with various functional groups.
Scientific Research Applications
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Modulating gene expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid can be compared with other similar compounds, such as:
3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid: Differing by the length of the side chain, which may influence its biological activity and chemical properties.
5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid: Another derivative with a longer side chain, potentially affecting its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and side chain length, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-chloro-1-methylbenzimidazol-2-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRNBBIFVGBJNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227388 | |
Record name | 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947013-71-0 | |
Record name | 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947013-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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